

Navigating the Safety Profile of 2-Morpholineacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Morpholineacetic acid*

Cat. No.: *B069712*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for **2-Morpholineacetic acid**. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting. This guide summarizes key safety data, outlines experimental protocols for hazard assessment, and provides visual workflows for safe handling and emergency procedures.

Chemical Identification and Physical Properties

2-Morpholineacetic acid, also known as 4-Morpholineacetic acid, is a heterocyclic compound with applications in chemical synthesis. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

Property	Value	Reference
Molecular Formula	C6H11NO3	[1] [2] [3] [4]
Molecular Weight	145.16 g/mol	[1] [2] [3] [4]
Appearance	Off-white to white solid	[1]
Melting Point	162-164 °C	[1]
Boiling Point	272 °C	[1]
Flash Point	118 °C	[1]
Solubility	Slightly soluble in DMSO and Methanol.	[1]
Vapor Pressure	0.00175 mmHg at 25°C	[1]
pKa	2.25 ± 0.10 (Predicted)	[1]

Hazard Identification and GHS Classification

2-Morpholineacetic acid and its hydrochloride salt are classified as hazardous substances. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

Hazard Class	GHS Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation. [2] [5]
Serious Eye Damage/Eye Irritation	Category 1 / Category 2A	H318: Causes serious eye damage. [5] / H319: Causes serious eye irritation. [2] [5]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation. [5]

Signal Word: Danger[\[2\]](#) or Warning depending on the specific form and concentration.

Toxicological Profile

Detailed toxicological studies on **2-Morpholineacetic acid** are limited. Most available information is derived from Safety Data Sheets (SDS) and is qualitative in nature.

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) values for **2-Morpholineacetic acid** are publicly available.^[6] The toxicological properties have not been thoroughly investigated.^[6]

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).^{[2][5]} Causes reversible damage to the skin upon exposure.

Serious Eye Damage/Eye Irritation: Classified as causing serious eye damage (Category 1) or serious eye irritation (Category 2A).^{[2][5]} This indicates the potential for irreversible or severe reversible damage to the eyes.

Respiratory Irritation: May cause respiratory irritation (STOT SE 3).^[5] Inhalation of dust or aerosols should be avoided.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of **2-Morpholineacetic acid**.^[6] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.^[6]

Toxicity of Parent Compound (Morpholine): For context, the parent compound, morpholine, has an oral LD50 in rats of 1.05 g/kg bw and a dermal LD50 in rabbits of 0.5 ml/kg.^[7] It is a strong skin and eye irritant in rabbits and guinea-pigs.^[7] Chronic exposure of rats to morpholine for two years at concentrations up to 150 ppm revealed no carcinogenic potential but did show local irritation at the highest dose.^[8] It is important to note that the toxicological properties of **2-Morpholineacetic acid** may differ from those of morpholine.

Experimental Protocols for Hazard Assessment

Detailed experimental protocols for the toxicological assessment of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are representative methodologies for assessing skin and eye irritation.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Following OECD Guideline 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically. A reduction in cell viability below a defined threshold indicates that the substance is an irritant.

Methodology:

- **Tissue Preparation:** Reconstituted human epidermis tissues are received and pre-incubated in maintenance medium at 37°C and 5% CO₂.
- **Test Chemical Application:** The test chemical (solid or liquid) is applied uniformly to the surface of the epidermis. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
- **Exposure and Incubation:** The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
- **Rinsing and Post-Incubation:** After exposure, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for recovery or expression of cytotoxic effects.
- **MTT Assay:** Tissues are incubated with MTT solution. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan precipitate.
- **Extraction and Measurement:** The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.
- **Data Analysis:** The percentage of viable cells is calculated relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain

threshold (typically \leq 50%).

Acute Eye Irritation/Corrosion Test (Following OECD Guideline 405)

This in vivo test is typically a final step in a tiered testing strategy after in vitro methods have been considered.

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, the other eye remaining untreated to serve as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.

Methodology:

- **Animal Selection and Preparation:** Healthy, young adult albino rabbits are used. Both eyes of each animal are examined before the test.
- **Test Substance Administration:** A single dose of the test substance is applied into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application. The examination includes scoring of corneal opacity, area of cornea involved, iritis, and conjunctival redness and chemosis (swelling).
- **Washout:** The eyes are not washed out for at least 24 hours after instillation, unless immediate corrosive or irritating effects are observed.
- **Data Evaluation:** The scores for corneal, iridial, and conjunctival effects are recorded and used to classify the irritancy potential of the substance. The reversibility of the ocular lesions is also assessed.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling **2-Morpholineacetic acid** to minimize exposure and prevent accidents.

Engineering Controls:

- Work in a well-ventilated area.[9]
- Use a chemical fume hood for all operations that may generate dusts or aerosols.
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[11]
- Respiratory Protection: If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[6]

Handling Procedures:

- Avoid contact with skin, eyes, and clothing.[9]
- Avoid the formation of dust and aerosols.[6]
- Wash hands thoroughly after handling.[9]
- Do not eat, drink, or smoke in the laboratory.

Storage:

- Store in a cool, dry, and well-ventilated place.[9]
- Keep the container tightly closed.[9]
- Store away from incompatible materials such as strong oxidizing agents.[6]
- The hydrochloride salt is hygroscopic and should be stored under an inert atmosphere.[12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

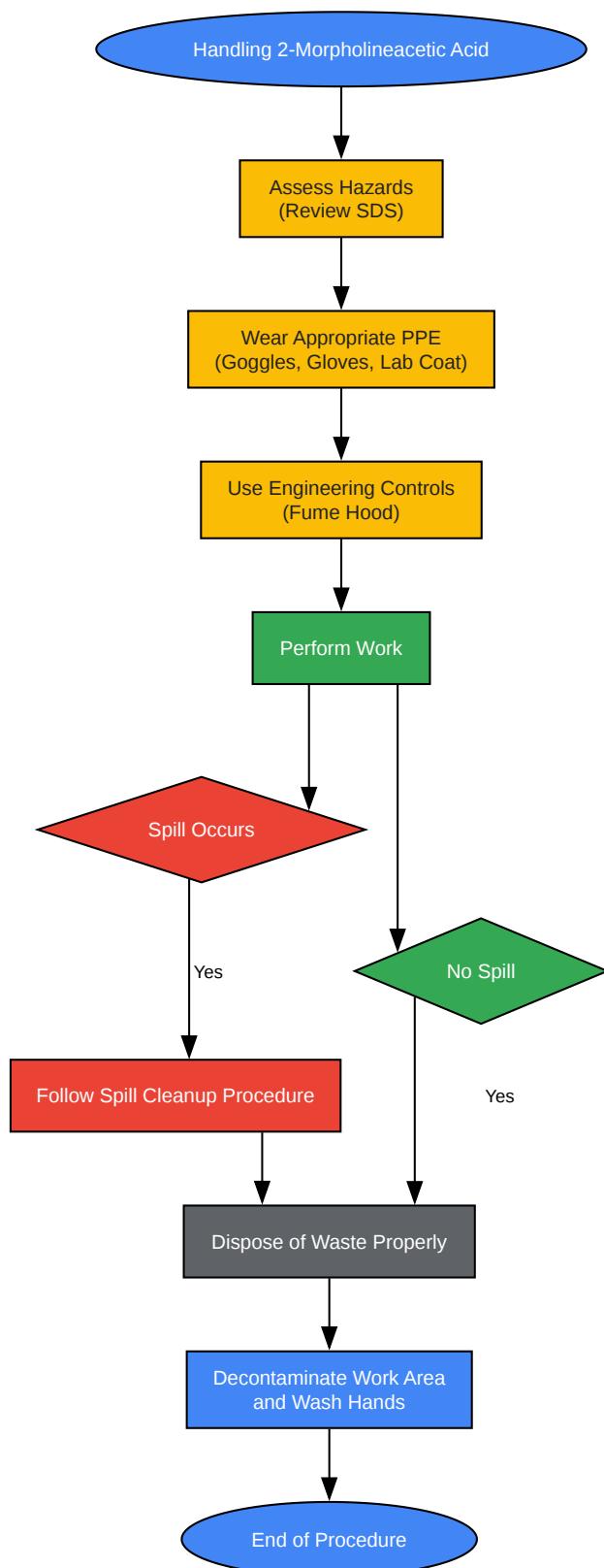
First-Aid Measures:

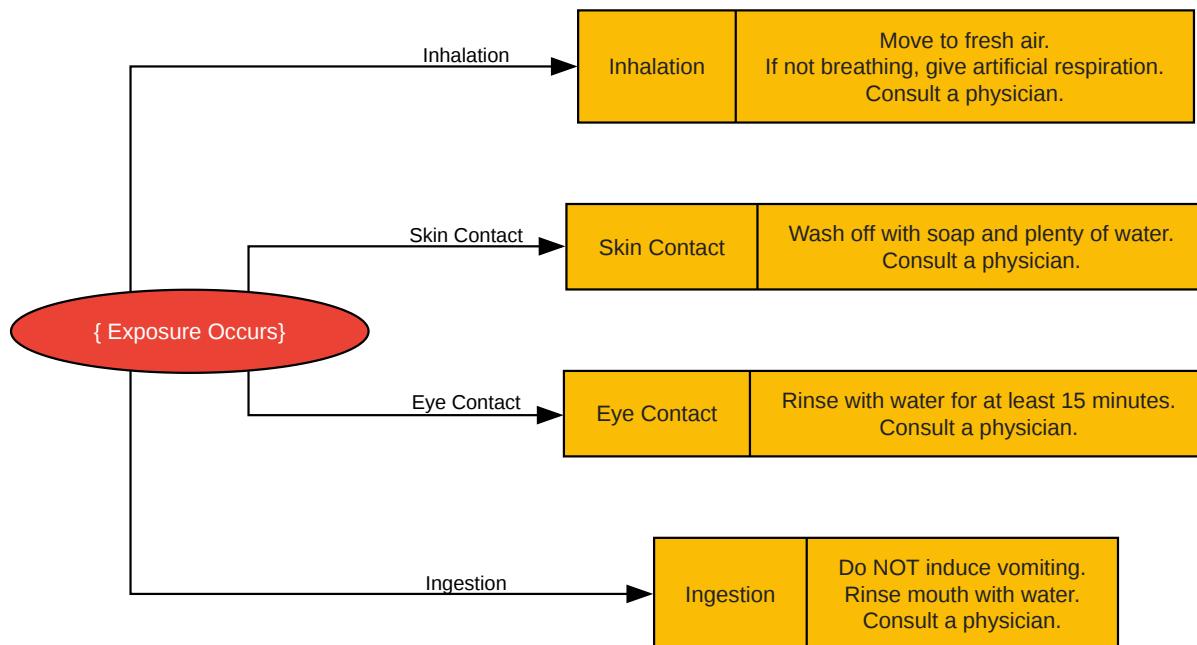
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]
- Skin Contact: Wash off with soap and plenty of water. Consult a physician.[6]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6]

Accidental Release Measures:

- Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]
- Environmental Precautions: Do not let the product enter drains.[6]
- Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6]

Fire-Fighting Measures:


- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
- Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed. For the hydrochloride salt, hydrogen chloride gas will also be produced.[6]
- Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary. [6]


Disposal Considerations

Dispose of **2-Morpholineacetic acid** and its containers in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.[\[6\]](#)

Visual Safety Workflows

The following diagrams illustrate key safety workflows for handling **2-Morpholineacetic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Morpholineacetic acid | C₆H₁₁NO₃ | CID 438968 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. morpholin-4-yl-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]
- 5. 2-(Morpholin-4-yl)acetic acid hydrochloride | C₆H₁₂CINO₃ | CID 17750946 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]

- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chronic morpholine exposure of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Safety Profile of 2-Morpholineacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069712#safety-and-handling-precautions-for-2-morpholineacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com